molecular formula C15H17F2NO5 B10829388 Pirepemat fumarate

Pirepemat fumarate

Cat. No.: B10829388
M. Wt: 329.30 g/mol
InChI Key: FHXIIHXNSWGBPV-KGLGULAYSA-N
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Description

IRL752 (fumarate), also known as Pirepemat fumarate, is a cortical-preferring catecholamine transmission- and cognition-promoting agent. It is primarily used in the study of Parkinson’s disease and other neurodegenerative disorders. The compound exhibits strong in vitro affinities for serotonin and norepinephrine-related targets, making it a promising candidate for modulating neurotransmitter system dysfunctions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IRL752 (fumarate) involves the preparation of (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine. This compound is synthesized through a series of regioselective reactions, including the formation of a Schiff base followed by reduction to yield the final product . The reaction conditions typically involve the use of methylamine and other reagents under controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods

Industrial production of IRL752 (fumarate) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

IRL752 (fumarate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

IRL752 (fumarate) has a wide range of scientific research applications, including:

Mechanism of Action

IRL752 (fumarate) exerts its effects by modulating the transmission of catecholamines, particularly serotonin and norepinephrine. The compound enhances cortical catecholamine output, leading to improved cognitive functions and neurotransmitter balance. The molecular targets include serotonin receptors and norepinephrine transporters, which play crucial roles in neurotransmitter regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of IRL752 (fumarate)

IRL752 (fumarate) is unique in its cortical-preferring action, which selectively enhances catecholamine transmission in the cortex without significantly affecting subcortical regions. This selective action makes it a promising candidate for treating cognitive deficits and motor dysfunctions associated with neurodegenerative disorders .

Properties

Molecular Formula

C15H17F2NO5

Molecular Weight

329.30 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine

InChI

InChI=1S/C11H13F2NO.C4H4O4/c1-15-11(5-6-14-7-11)8-3-2-4-9(12)10(8)13;5-3(6)1-2-4(7)8/h2-4,14H,5-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t11-;/m1./s1

InChI Key

FHXIIHXNSWGBPV-KGLGULAYSA-N

Isomeric SMILES

CO[C@@]1(CCNC1)C2=C(C(=CC=C2)F)F.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

COC1(CCNC1)C2=C(C(=CC=C2)F)F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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